Chromic acid cyclohexylamine salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

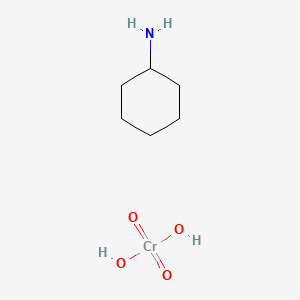

Chromic acid cyclohexylamine salt (CAS 20203-47-8) is a 1:1 coordination compound comprising chromic acid (H₂CrO₄) and cyclohexylamine (C₆H₁₁NH₂). Its molecular structure involves a chromium atom coordinated with oxygen atoms and a cyclohexylamine moiety, forming an ionic complex . Chromium(VI) compounds, such as chromic acid salts, are known for their strong oxidative properties but are also associated with significant toxicity and environmental concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction typically occurs in an aqueous medium, where chromic acid (H₂CrO₄) reacts with cyclohexylamine (C₆H₁₃N) to form the salt. The reaction can be represented as: [ \text{H}_2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]

Industrial Production Methods: Industrial production of cyclohexylamine involves the hydrogenation of aniline using cobalt or nickel-based catalysts. Another method includes the alkylation of ammonia using cyclohexanol . Chromic acid is typically produced by adding sulfuric acid to sodium dichromate, resulting in a mixture that contains chromic acid and other chromium compounds .

Chemical Reactions Analysis

Types of Reactions: Chromic acid cyclohexylamine salt undergoes various chemical reactions, primarily driven by the oxidizing nature of chromic acid and the nucleophilic properties of cyclohexylamine. Some common reactions include:

Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides, forming N-alkylated products.

Common Reagents and Conditions:

Oxidation: Chromic acid in aqueous sulfuric acid is commonly used for oxidation reactions.

Substitution: Alkyl halides and other alkylating agents are used in the presence of catalytic metals like aluminum, copper, or nickel.

Major Products:

Oxidation: Aldehydes and ketones.

Substitution: N-alkylated cyclohexylamine derivatives.

Scientific Research Applications

Chromic acid cyclohexylamine salt has diverse applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis.

Biology: Employed in studies involving the oxidation of biological molecules.

Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation of substrates by chromic acid. Chromic acid acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the chromium center, resulting in the oxidation of the substrate and reduction of chromium(VI) to chromium(III) . Cyclohexylamine, being a nucleophile, can participate in various substitution reactions, forming stable products .

Comparison with Similar Compounds

The following cyclohexylamine salts are structurally or functionally analogous to chromic acid cyclohexylamine salt, with distinct applications and properties:

Sodium Cyclamate (Cyclohexylsulfamic Acid Sodium Salt)

- Structure : Composed of cyclohexylamine and sulfamic acid (C₆H₁₁NHSO₃Na) .

- Application : Widely used as an artificial sweetener in food products. However, it metabolizes to cyclohexylamine, which is linked to bladder toxicity in animal studies .

- Solubility : Highly water-soluble due to the ionic sulfamate group .

N-DNP-L-Glutamic Acid Cyclohexylamine Salt

- Structure : A dinitrophenyl (DNP) derivative of glutamic acid with a cyclohexylamine counterion .

- Application: Employed in thin-layer chromatography (TLC) for separating DNP-labeled amino acids .

- Solubility : Moderate solubility in organic solvents, facilitating chromatographic separation .

6-Phosphogluconic Acid Tris(cyclohexylamine) Salt

- Structure : Tris-cyclohexylamine salt of 6-phosphogluconic acid (C₇H₁₃O₁₀P · 3C₆H₁₁NH₂) .

- Application : Likely used in biochemical research, particularly in studies involving the pentose phosphate pathway .

- Stability : Enhanced stability due to multiple cyclohexylamine counterions .

cis-4-Sulfoethylthio-CP Cyclohexylamine Salt

- Structure : A stabilized derivative of cyclophosphamide with a sulfoethylthio group and cyclohexylamine .

- Application : Pharmacologically active prodrug used in cancer therapy to improve stability and reduce off-target toxicity .

- Solubility : Improved aqueous solubility compared to parent compounds, aiding drug delivery .

N,N-Bis(2-chlorethyl)phosphorodiamidic Acid Cyclohexylamine Salt

- Structure : Cyclohexylamine salt of a nitrogen mustard analog .

- Application : Investigated as an antitumor agent in clinical trials, with significant myelosuppressive toxicity .

- Toxicity : Dose-limiting toxicity observed in Phase I studies, including hematologic adverse effects .

Carboxylic Acid Cyclohexylamine Salts (e.g., Ibuprofen, Gemfibrozil)

- Structure : Cyclohexylamine salts of weak carboxylic acids .

- Application : Designed to enhance solubility and compressibility of poorly water-soluble drugs .

- Solubility: Limited improvement compared to hydroxylated amine salts (e.g., tromethamine) due to cyclohexylamine’s lipophilicity .

Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Research Findings

- Toxicity: Chromium(VI) in chromic acid salts is classified as carcinogenic, necessitating stringent handling protocols . Cyclohexylamine itself, a common metabolite in cyclamate breakdown, exhibits bladder toxicity in rodents .

- Pharmaceutical Stability : Cyclohexylamine counterions in prodrugs like cis-4-sulfoethylthio-CP improve stability and bioavailability, reducing premature activation .

Biological Activity

Chromic acid cyclohexylamine salt, with the CAS number 20203-47-8, is a compound formed from the reaction of chromic acid and cyclohexylamine. This compound is recognized for its dual functionality as both a corrosion inhibitor and an oxidizing agent, making it valuable in various industrial applications. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

The synthesis of this compound typically occurs in an aqueous medium where chromic acid reacts with cyclohexylamine under controlled conditions. The reaction can be represented as follows:

This compound appears as a solid with a distinct amine-like odor, similar to that of cyclohexylamine, which is a colorless to yellow liquid.

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₅CrNO₄ |

| CAS Number | 20203-47-8 |

| Appearance | Solid |

| Odor | Amine-like |

Toxicological Profile

Research on the biological activity of this compound indicates that it may possess both beneficial and harmful effects depending on the dosage and exposure route. The compound has been assessed for its toxicity and potential health effects through various studies.

Case Studies

Table 2: Summary of Biological Activity Findings

| Study Type | Findings |

|---|---|

| Corrosivity | High irritant potential |

| Ecotoxicological Assessment | Low risk to ecological systems |

| Health Effects | Potential reproductive toxicity observed |

Applications in Industry

This compound serves multiple roles in industrial applications:

- Corrosion Inhibition : It is primarily used as a corrosion inhibitor in water treatment processes.

- Chemical Processing : The compound's oxidizing properties make it suitable for various chemical synthesis processes.

- Cosmetic Formulations : Due to its amine characteristics, it may also find applications in cosmetic products as an emulsifier or stabilizer .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chromic acid cyclohexylamine salt, and how can reaction conditions be optimized?

this compound is synthesized via acid-base neutralization. Cyclohexylamine (a weak base) reacts with chromic acid (H₂CrO₄) in a stoichiometric ratio (typically 1:1 for monobasic salts). To optimize:

- Use controlled pH titration to avoid over-acidification, which may degrade the amine .

- Purify the product via recrystallization in ethanol-water mixtures, ensuring minimal exposure to moisture to prevent hydrolysis .

- Confirm purity via elemental analysis (C, H, N, Cr) and FT-IR spectroscopy (characteristic Cr-O and N-H stretches) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

- UV-Vis Spectroscopy : The cyclohexylamine moiety exhibits distinct absorption peaks (e.g., λmax ~265 nm) for qualitative identification .

- X-ray Diffraction (XRD) : Resolve crystal structure and verify salt formation (e.g., ionic vs. covalent bonding patterns) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition above 200°C suggests robust crystalline structure .

Q. How do solubility and stability profiles of this compound influence experimental design?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in hydrocarbons. Pre-dissolve in acetone for homogeneous reaction mixtures .

- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of Cr(VI) to Cr(III). Avoid acidic or humid environments to minimize decomposition .

Advanced Research Questions

Q. How does this compound function in redox reactions compared to other chromic acid salts?

- Mechanistic Role : The cyclohexylamine counterion stabilizes Cr(VI) intermediates, enhancing selectivity in oxidation reactions (e.g., alcohol-to-ketone conversions) .

- Comparative Reactivity : Unlike Na₂CrO₄ or K₂Cr₂O₇, the cyclohexylamine salt’s organic component reduces aqueous solubility, making it ideal for non-polar solvent systems. Monitor Cr(VI) reduction pathways via cyclic voltammetry .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Discrepancies in UV-Vis or IR spectra often arise from:

- Impurities : Use column chromatography (silica gel, ethyl acetate eluent) to isolate pure fractions .

- Hydration State : Characterize via Karl Fischer titration; hydrate forms show shifted λmax (e.g., 268 nm vs. 265 nm for anhydrous) .

- pH-Dependent Absorbance : Standardize solvent pH (e.g., buffered ethanol) to ensure reproducibility .

Q. What degradation pathways occur under high-temperature or acidic conditions, and how can they be mitigated?

- Thermal Degradation : At >200°C, Cr(VI) decomposes to Cr₂O₃, releasing NOₓ gases (monitor via TGA-MS). Use low-temperature reactions (<100°C) for stability .

- Acidic Hydrolysis : In HCl, the salt releases toxic CrO₃. Neutralize waste with NaHCO₃ before disposal .

Q. Methodological Considerations

- Synthesis Optimization : Prioritize inert-atmosphere techniques (Schlenk line) to prevent Cr(VI) reduction .

- Safety Protocols : Use chelating agents (e.g., EDTA) in waste treatment to sequester Cr ions .

- Data Validation : Cross-reference spectroscopic results with computational models (DFT for IR band assignments) .

Properties

CAS No. |

15594-20-4 |

|---|---|

Molecular Formula |

C6H15CrNO4 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

cyclohexanamine;dihydroxy(dioxo)chromium |

InChI |

InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |

InChI Key |

UNWJTCKFKCQLGX-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)N.O[Cr](=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.